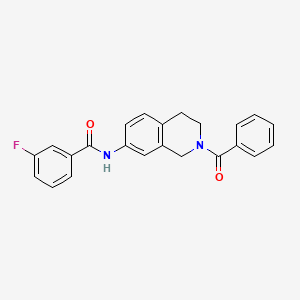

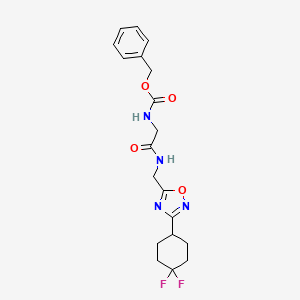

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a compound that can be synthesized through various chemical pathways involving palladium-catalyzed reactions and reductive amination processes. The compound is structurally related to tetrahydroisoquinoline derivatives, which are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines has been demonstrated using a short protocol that begins with ortho-brominated aromatic aldehydes and primary aromatic amines. These starting materials undergo condensation under reductive conditions to form N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline core is then constructed using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by intramolecular reductive amination to cyclize the structure and yield the desired tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been characterized, revealing that the fused six-membered ring adopts a half-chair conformation. These molecules exhibit conformational disorder and are capable of forming various supramolecular aggregates through hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The synthesis of isoquinoline derivatives often involves palladium-catalyzed reactions. For instance, the formation of 4-substituted 5-nitroisoquinolin-1-ones from N-(2-alkenyl)-2-halo-3-nitrobenzamides has been achieved through Pd-catalyzed cyclizations. These reactions proceed via different pathways, including a π-allyl-Pd route and the classical Heck route, leading to various isomeric products .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide are not detailed in the provided papers, related compounds such as fluorinated 1-benzoyl-3,4-dihydroisoquinolines have been synthesized through a one-pot procedure that includes hydroamination and Pd-catalyzed oxidation. The process is tolerant of various substituents, which suggests that the physical and chemical properties of these compounds can be fine-tuned by altering the substituents on the benzene ring .

Aplicaciones Científicas De Investigación

Sigma-2 Receptor Imaging in Solid Tumors

A series of fluorine-containing benzamide analogs, including compounds related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, characterized by their affinity for sigma-2 receptors and selectivity over sigma-1 receptors, demonstrate high tumor uptake and favorable tumor/normal tissue ratios in biodistribution studies. This research highlights the potential of such compounds for non-invasive imaging of tumor proliferative status, aiding in cancer diagnosis and treatment monitoring (Tu et al., 2007).

Metabolic Pathway Elucidation

Investigations into the human metabolism of compounds structurally related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide have provided insights into their metabolic pathways, identifying major metabolites in urine and plasma. This research is crucial for understanding the pharmacokinetics and toxicological profiles of these compounds, potentially leading to the development of safer and more effective therapeutic agents (Umehara et al., 2009).

Synthetic Methodology and Chemical Biology

Studies on the reaction mechanisms and synthetic routes involving compounds similar to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide have expanded the toolkit of synthetic chemists, enabling the creation of novel molecules with potential applications in medicinal chemistry and drug discovery. For instance, research on the thermal fragmentation and rearrangement of related compounds contributes to our understanding of chemical reactivity and stability, offering new pathways for synthesizing complex molecular architectures (Gaber et al., 2008).

Anticancer Drug Development

Derivatives of 1,2,3,4-tetrahydroisoquinoline, a core structure in N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, have been explored as anticancer agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, underscoring the potential of tetrahydroisoquinoline derivatives in developing new anticancer therapies. Such research supports the ongoing search for novel therapeutic options for cancer patients, aiming to improve outcomes and reduce adverse effects (Redda et al., 2010).

Propiedades

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c24-20-8-4-7-18(13-20)22(27)25-21-10-9-16-11-12-26(15-19(16)14-21)23(28)17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALXLRUUOHOGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)